molecular formula C10H14NO3P B2974748 Methyl 2-amino-5-(dimethylphosphoryl)benzoate CAS No. 2503203-14-1

Methyl 2-amino-5-(dimethylphosphoryl)benzoate

Cat. No.: B2974748
CAS No.: 2503203-14-1
M. Wt: 227.2
InChI Key: BAGSDYOZBNKRHQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(dimethylphosphoryl)benzoate is an organic compound with the molecular formula C10H14NO3P It is a derivative of benzoic acid, featuring an amino group and a dimethylphosphoryl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(dimethylphosphoryl)benzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-(dimethylphosphoryl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-amino-5-(dimethylphosphoryl)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylphosphoryl group can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-(dimethylphosphoryl)benzoate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2-amino-5-dimethylphosphorylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO3P/c1-14-10(12)8-6-7(15(2,3)13)4-5-9(8)11/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGSDYOZBNKRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)P(=O)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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